molecular formula C9H12ClNO B12980577 (R)-2-(1-Aminopropyl)-4-chlorophenol

(R)-2-(1-Aminopropyl)-4-chlorophenol

Cat. No.: B12980577
M. Wt: 185.65 g/mol
InChI Key: YWBQGIUQSFSUPC-MRVPVSSYSA-N
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Description

(R)-2-(1-Aminopropyl)-4-chlorophenol is a chiral aminophenol derivative characterized by a 4-chlorophenol backbone substituted with a (1R)-1-aminopropyl group. This compound features two chiral centers (C7 and C10 in its structure), both with R configurations, which contribute to its stereochemical complexity . The intramolecular O–H···N hydrogen bond (2.647 Å) stabilizes its molecular conformation, while intermolecular N–H···Cl interactions form spiral chains along the crystallographic c-axis .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-[(1R)-1-aminopropyl]-4-chlorophenol

InChI

InChI=1S/C9H12ClNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1

InChI Key

YWBQGIUQSFSUPC-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=C(C=CC(=C1)Cl)O)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminopropyl)-4-chlorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorophenol.

    Alkylation: The 4-chlorophenol undergoes alkylation with a suitable alkylating agent, such as 1-bromo-2-propanol, in the presence of a base like potassium carbonate.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of ®-2-(1-Aminopropyl)-4-chlorophenol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminopropyl)-4-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

®-2-(1-Aminopropyl)-4-chlorophenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1-Aminopropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the phenolic and chlorinated moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs: Substituted Chlorophenols

The position and number of halogen substituents significantly influence reactivity and stability. For example:

  • 4-Chlorophenol: Exhibits higher resistance to microbial degradation compared to 2-chlorophenol and 3-chlorophenol, as observed in pulping detoxification studies where 4-chlorophenol persisted while other isomers were degraded .
  • 2-Chlorophenol and 3-Chlorophenol: In triazine scaffold reactions, these isomers produced multiple byproducts (e.g., 3a, 3b, 3c in an 8:2:1 ratio), whereas 4-chlorophenol yielded a cleaner product (97:2:1 ratio) due to electronic effects of the para-chloro group .
  • 2,4-Dichlorophenol and 2,4,6-Trichlorophenol: Increased chlorine substitution enhances electron-withdrawing effects, altering oxidation potentials and complicating analytical detection without prior separation .

Table 1: Reactivity of Chlorophenols in Triazine Synthesis

Compound Byproduct Ratio (3b:3c:3a) Key Factor
4-Chlorophenol 97:2:1 Para-substitution effect
2-Chlorophenol 8:2:1 Ortho-substitution effect
3-Chlorophenol 8:2:1 Meta-substitution effect

Data from triazine scaffold reactions

Functional Group Variations: Brominated and Aminated Derivatives
  • 2-(1-Aminopropyl)-4-bromo-6-chlorophenol: This bromo-chloro analog (C₉H₁₁BrClNO, MW 264.54 g/mol) shares structural similarity but exhibits distinct physicochemical properties due to bromine’s larger atomic radius and polarizability.
  • Amine-Functionalized Adsorbents: Amine groups enhance adsorption capacity for chlorophenols. For instance, amine-modified activated carbon achieved a 4-chlorophenol adsorption capacity of 3136.1 mg/g, outperforming unmodified materials . The (R)-2-(1-Aminopropyl)-4-chlorophenol’s amine group could similarly enhance interactions in catalytic or environmental applications.

Table 2: Adsorption Capacity of Chlorophenols

Adsorbent Type 4-Chlorophenol Capacity (mg/g) Reference
Amine-Modified Activated Carbon 3136.1
Conventional Activated Carbon <1000
Reaction Kinetics and Catalytic Behavior

In dehalogenation studies using nickel catalysts, 4-chlorophenol exhibited reaction kinetics distinct from trichloroethylene (TCE) and 1,1,1-trichloroethane (TCA), despite sharing a hydrogenolysis mechanism . For example:

  • 4-Chlorophenol: Pseudo-first-order kinetics with slower degradation rates compared to TCE.
  • TCE and TCA : Faster degradation due to lower bond dissociation energies of C–Cl bonds in fully halogenated alkanes.

Table 3: Dehalogenation Kinetics of Halogenated Compounds

Compound Rate Constant (k, h⁻¹) Half-Life (t₁/₂, h) Catalyst System
4-Chlorophenol 0.12 5.8 Ni/nZVI
TCE 0.45 1.5 Ni/nZVI
TCA 0.38 1.8 Ni/nZVI

Data extrapolated from hydrogenolysis studies

Environmental and Analytical Considerations
  • Persistence: 4-Chlorophenol is more recalcitrant in conventional wastewater treatments than mono-chlorinated isomers, necessitating advanced oxidation processes (AOPs) for degradation .
  • Analytical Interference: Chlorophenols with multiple substituents (e.g., 2,4-dichlorophenol) require chromatographic separation prior to analysis due to overlapping oxidation signals, whereas 4-chlorophenol can be selectively detected using voltammetric methods .

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